N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of thiazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the isoquinoline moiety. The final step involves coupling these two components under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide include:
- N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
- 2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole hydrochloride
Uniqueness
What sets this compound apart is its unique combination of thiazole and isoquinoline moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-11(2)22-10-14(12-6-3-4-7-13(12)18(22)24)17(23)21-19-20-15-8-5-9-16(15)25-19/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
MRPSCDZQWNDLER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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